2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N5O2 and its molecular weight is 427.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazolines and Pyridazinone Derivatives in Therapeutic Research
Pyrazolines as Therapeutic Agents : Pyrazolines are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Research on pyrazolines and their derivatives has revealed promising effects across a variety of disease states, suggesting that compounds within this category, including the one specified, could hold significant therapeutic potential (Shaaban, Mayhoub, & Farag, 2012).
Pyridazinone Compounds as COX-2 Inhibitors : Among the pyridazinone derivatives, specific compounds have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are noted for their anti-inflammatory potency, improved aqueous solubility, and gastric safety, suggesting a role in treating pain and inflammation associated with conditions like arthritis. This highlights the potential of structurally related compounds, such as the specified acetamide derivative, in medicinal chemistry and therapeutic applications (Asif, 2016).
Chemical Inhibitors of Cytochrome P450 Isoforms : Research on compounds that inhibit cytochrome P450 isoforms in human liver microsomes is critical for understanding drug-drug interactions and the metabolism of various pharmaceuticals. The specificity and potency of such inhibitors are essential for predicting their interactions and effects on drug metabolism, indicating the importance of chemical structure and function studies in drug development (Khojasteh et al., 2011).
Advanced Oxidation Processes in Drug Degradation : The degradation of pharmaceutical compounds through advanced oxidation processes (AOPs) reveals the fate of various drug metabolites in the environment. Understanding these processes is crucial for assessing the environmental impact and biotoxicity of pharmaceuticals and their derivatives. This research area may indirectly relate to the compound by highlighting the importance of environmental safety and degradation pathways in drug development (Qutob et al., 2022).
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been used in the development of kinase inhibitors to treat a range of diseases, including cancer . These molecules mimic hinge region binding interactions in kinase active sites .
Mode of Action
The mode of action of this compound involves interaction with its targets, likely kinases, leading to inhibition of their activity . The compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction can lead to changes in the activity and selectivity of the compound to multiple oncogenic targets .
Biochemical Pathways
Kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold can affect multiple oncogenic pathways . For instance, mutations in mTOR signalling pathways, which are present in cancer cell growth and development, can be targeted .
Result of Action
The result of the compound’s action would be the inhibition of the targeted kinases, leading to disruption of the oncogenic pathways they are involved in . This could potentially lead to a reduction in cancer cell growth and development .
Properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-13-17-11-25-29(16-8-3-2-4-9-16)19(17)20(31)28(27-13)12-18(30)26-15-7-5-6-14(10-15)21(22,23)24/h2-11H,12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLLDOJKTGSUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.